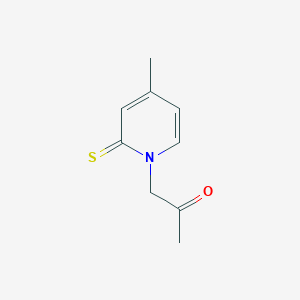
2-Propanone, 1-(4-methyl-2-thioxo-1(2H)-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(4-methyl-2-thioxo-1(2H)-pyridinyl)- typically involves the reaction of 4-methyl-2-thioxo-1(2H)-pyridine with acetone under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(4-methyl-2-thioxo-1(2H)-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions may convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(4-methyl-2-thioxo-1(2H)-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- 2-Propanone, 1-(4-methyl-2-oxo-1(2H)-pyridinyl)-
- 2-Propanone, 1-(4-methyl-2-amino-1(2H)-pyridinyl)-
- 2-Propanone, 1-(4-methyl-2-hydroxy-1(2H)-pyridinyl)-
Uniqueness
2-Propanone, 1-(4-methyl-2-thioxo-1(2H)-pyridinyl)- is unique due to its specific functional groups and structural features, which may confer distinct chemical and biological properties compared to other pyridine derivatives. Its thioxo group, in particular, may contribute to unique reactivity and interactions with biological targets.
Conclusion
2-Propanone, 1-(4-methyl-2-thioxo-1(2H)-pyridinyl)- is a compound of interest in various scientific fields due to its unique structure and potential applications
Properties
CAS No. |
61657-08-7 |
|---|---|
Molecular Formula |
C9H11NOS |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(4-methyl-2-sulfanylidenepyridin-1-yl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-7-3-4-10(6-8(2)11)9(12)5-7/h3-5H,6H2,1-2H3 |
InChI Key |
PCORLBAIPKIXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N(C=C1)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















